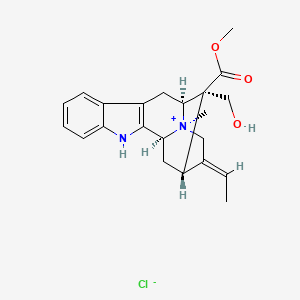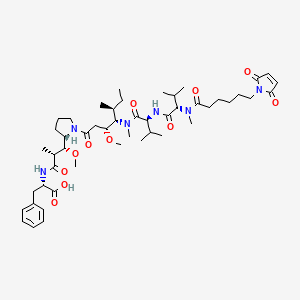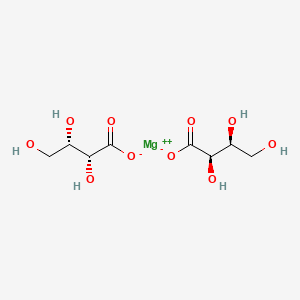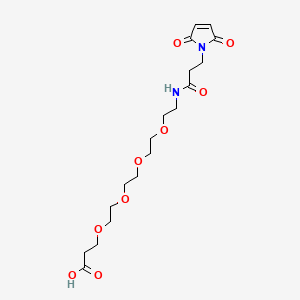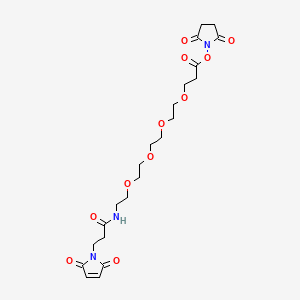
MBRI-001
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MBRI-001 is a deuterium-substituted plinabulin derivative as a potent anti-cancer agent. This compound exhibited better pharmacokinetic characteristics than that of plinabulin. Additionally, its antitumor activity is in a low nanomolar level for a variety of cancer cell lines and high activity against human NCI-H460 xenograted in mice intravenous administration. Importantly, continuous administration of this compound exhibited lower toxicity compared to docetaxel.
Scientific Research Applications
Antitumor Activity in Human Hepatocellular Carcinoma MBRI-001, a synthetic derivative of plinabulin, has been studied for its effects on human hepatocellular carcinoma, both as a monotherapy and in combination with sorafenib. The research demonstrated that this compound has superior anti-proliferative activities compared to plinabulin, inducing G2/M arrest in cancer cells and downregulating cyclin B1. Notably, when combined with sorafenib, this compound showed heightened antitumor effects in vivo, suggesting a promising approach for treating hepatocellular carcinoma (Deng et al., 2018).
Structural Analysis and Tubulin Polymerization Inhibition Another study focused on the polymorphs and co-crystal structure of this compound-tubulin, revealing that this compound inhibits tubulin polymerization similarly to plinabulin. This was further supported by the evaluation of its anti-proliferative activities against lung cancer cell lines, where this compound displayed similar antitumor inhibition to plinabulin. These findings suggest this compound's potential as an effective anti-cancer agent (Ma et al., 2019).
Pharmacokinetic and Pharmacodynamic Characteristics In a pharmacokinetic and pharmacodynamic study, this compound demonstrated better stability in rat plasma and liver microsomes than plinabulin. The distribution of this compound in various tissues, particularly in the lungs, was noteworthy. The study also found that combining this compound with gefitinib led to a better antitumor inhibition rate than monotherapy, underlining its potential in cancer treatment (Ma et al., 2018).
Enhanced Pharmacokinetic Properties and Antitumor Activity The development of this compound incorporated a deuterium atom into plinabulin's structure, resulting in improved pharmacokinetic characteristics. This modified compound exhibited low nanomolar level antitumor activity across various cancer cell lines and was highly effective in a human lung cancer xenograft mouse model. The study suggests that this compound could be a promising anti-cancer agent with lower toxicity compared to other treatments (Ding et al., 2017).
Synergistic Effects with Gemcitabine in Pancreatic Cancer Research on the combination of this compound with gemcitabine in pancreatic cancer cell lines demonstrated a synergistic effect, intensifying apoptosis and DNA damage. This combination showed superior anti-tumor activity compared to either agent alone, highlighting the potential of this combination therapy to improve the prognosis of pancreatic cancer patients (Liu et al., 2019).
properties
CAS RN |
2054938-28-0 |
|---|---|
Molecular Formula |
C19H19DN4O2 |
Molecular Weight |
337.4011 |
IUPAC Name |
(Z)-3-((Z)-benzylidene)-6-((5-(tert-butyl)-1H-imidazol-4-yl)methylene-d)piperazine-2,5-dione |
InChI |
InChI=1S/C19H20N4O2/c1-19(2,3)16-13(20-11-21-16)10-15-18(25)22-14(17(24)23-15)9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21)(H,22,25)(H,23,24)/b14-9-,15-10-/i10D |
InChI Key |
UNRCMCRRFYFGFX-JTSGUJNOSA-N |
SMILES |
CC(C)(C)C(NC=N1)=C1/C([2H])=C(C(N/C2=C\C3=CC=CC=C3)=O)\NC2=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MBRI-001; MBRI 001; MBRI001. BPI-2358-d; NPI-2358-d; plinabulin-d. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



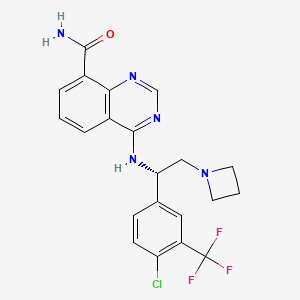
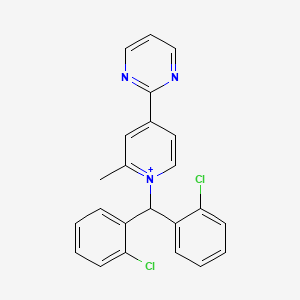
![methyl N-[(1S,2R)-2-[(S)-cyano-[1-[[1-[4-[1-[(E)-4-(dimethylamino)but-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]-(3-fluorophenyl)methyl]cyclopentyl]carbamate](/img/structure/B608794.png)
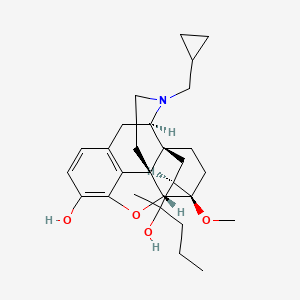
![(3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide](/img/structure/B608796.png)

